

# Introduction: The Significance of Biphenyl Boronic Acids

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** (4'-Pentyl[1,1'-biphenyl]-4-yl)boronic acid

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Biphenyl boronic acids are organic compounds featuring a biphenyl scaffold functionalized with a boronic acid group [-B(OH)<sub>2</sub>]. They serve as critical building blocks in modern organic chemistry, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.<sup>[1][2]</sup> Their utility extends into medicinal chemistry, where the boronic acid moiety acts as a versatile pharmacophore, enabling the design of potent enzyme inhibitors.<sup>[3][4]</sup> Furthermore, their capacity for self-assembly through specific intermolecular interactions makes them valuable components in crystal engineering and the development of supramolecular materials.<sup>[5]</sup> An understanding of their structure and bonding is paramount for optimizing their application in these diverse fields.

## Molecular Structure and Bonding

The fundamental structure of a biphenyl boronic acid dictates its reactivity and physical properties. Key features include the geometry at the boron center, the nature of the covalent bonds, and the overall molecular conformation.

## The Boronic Acid Moiety

Structurally, boronic acids are characterized by a trivalent boron atom bonded to one organic substituent (a carbon atom of the biphenyl group) and two hydroxyl groups.<sup>[6]</sup> The boron atom is sp<sup>2</sup>-hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°.<sup>[6]</sup> This hybridization leaves a vacant p-orbital perpendicular to the molecular plane, rendering the boron atom Lewis acidic.<sup>[6][7]</sup> This Lewis acidity is central to its chemical

behavior, including its reversible interactions with Lewis bases like diols, which is crucial for applications in sensing and drug design.[7][8][9]

## Core Biphenyl Scaffold

The biphenyl scaffold consists of two phenyl rings connected by a C-C single bond. Due to steric hindrance between the ortho-hydrogens on the adjacent rings, the two rings are typically not coplanar in the solid state.[5] The degree of twist is defined by the dihedral angle between the planes of the two rings. This non-planar conformation influences the molecule's overall shape, solubility, and electronic properties.

The C–B bond length in arylboronic acids typically ranges from 1.55 to 1.59 Å, which is slightly longer than a standard C–C single bond.[10] The B–O bond distances are relatively short, generally in the range of 1.35–1.38 Å, indicating strong bonding.[10]

General molecular structure of a biphenyl boronic acid.

## Solid-State Structure and Supramolecular Assembly

In the solid state, biphenyl boronic acids exhibit rich structural chemistry governed by intermolecular interactions. Crystal engineering principles are often applied to predict and control the packing of these molecules to create materials with desired properties.[11]

## Hydrogen-Bonded Dimers

Analogous to carboxylic acids, arylboronic acids frequently form dimeric units in the crystal lattice.[5] This primary structural motif is established through a pair of strong O–H…O hydrogen bonds between the boronic acid groups of two separate molecules. The X-ray crystal structure of phenylboronic acid, for example, shows that the asymmetric unit consists of two molecules linked in this dimeric fashion.[6][10]

## Extended Networks

These dimeric units can act as supramolecular synthons, further assembling into extended networks.[11] Each dimer can be linked to other units through additional hydrogen bonds, leading to the formation of infinite layers or complex three-dimensional architectures.[6] The specific arrangement is influenced by the substitution pattern on the biphenyl rings, which can

introduce other intermolecular forces like C-H $\cdots$  $\pi$ ,  $\pi$ - $\pi$  stacking, and halogen bonding.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Hydrogen-bonded dimer formation in biphenyl boronic acids.

## Data Presentation: Structural and Spectroscopic Parameters

Quantitative data provides precise insight into the bonding and structure. The following tables summarize typical bond lengths determined from X-ray crystallography and characteristic spectroscopic data.

**Table 1: Typical Crystallographic Bond Lengths**

Bond Type	Typical Length (Å)	Reference(s)
C-B (Aryl)	1.55 - 1.59	<a href="#">[10]</a>
B-O	1.35 - 1.38	<a href="#">[10]</a>
C-C (inter-ring)	1.48 - 1.50	<a href="#">[5]</a>

**Table 2: Key Spectroscopic Data**

Technique	Feature	Typical Range	Interpretation	Reference(s)
<sup>1</sup> H NMR	Aromatic Protons (Ar-H)	δ 7.0 - 8.5 ppm	Protons on the biphenyl scaffold.	[15]
Boronic Acid Protons (B(OH) <sub>2</sub> )	δ 5.0 - 8.0 ppm (broad)	Exchangeable protons, signal can be broad or absent depending on solvent.	[15]	
<sup>13</sup> C NMR	Aromatic Carbons (Ar-C)	δ 110 - 155 ppm	Carbons of the biphenyl rings.	[15]
Carbon bonded to Boron (Ar-C-B)	δ ~110 - 135 ppm (broad)	Quadrupolar relaxation of <sup>11</sup> B can broaden the signal of the attached carbon.	[15]	
<sup>11</sup> B NMR	Trigonal Boronic Acid (sp <sup>2</sup> )	δ 28 - 33 ppm	Indicates the neutral, trigonal planar form of the boronic acid.	[8][16]
Tetrahedral Boronate (sp <sup>3</sup> )	δ 5 - 10 ppm	Forms upon complexation (e.g., with diols) or at high pH.	[8][16]	
IR Spec.	O-H Stretch (H-bonded dimer)	3500 - 3200 cm <sup>-1</sup> (broad)	Characteristic of the strong hydrogen bonding in solid-state dimers.	[15][17]
B-O Stretch	~1350 cm <sup>-1</sup>	Asymmetric stretching of the B-O bonds.	[17]	

Mass Spec.	Molecular Ion Peak $[M]^+$	Calculated MW	Confirms the molecular weight of the compound. [17][18]
Fragments	$[M-H_2O]^+$ , $[M-B(OH)_2]^+$	Characteristic loss of water or the entire boronic acid group. [17]	

## Experimental Protocols

Accurate characterization of biphenyl boronic acids relies on standardized experimental procedures for synthesis and analysis.

### Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for synthesizing a biphenyl derivative, a common precursor to biphenyl boronic acids.

- **Reactant Preparation:** In a reaction vessel, combine an aryl halide (e.g., 1-bromo-4-phenylbenzene, 1.0 mmol), an arylboronic acid (e.g., phenylboronic acid, 1.2 mmol), and a base (e.g.,  $K_2CO_3$  or  $K_3PO_4$ , 2.0 mmol). [1]
- **Solvent and Catalyst Addition:** Add a suitable solvent mixture (e.g., toluene/water or THF/water). [1] Purge the mixture with an inert gas ( $N_2$  or Ar) for 15-20 minutes.
- **Catalyst Introduction:** Add a palladium catalyst (e.g.,  $Pd(PPh_3)_4$ , 1-5 mol%) to the reaction mixture under the inert atmosphere.
- **Reaction:** Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using TLC or LC-MS.
- **Workup:** After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous  $Na_2SO_4$ , filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization to

yield the biphenyl product.[17] This product can then be converted to the corresponding biphenyl boronic acid through lithiation followed by reaction with a trialkyl borate.[2]

## Protocol: Single-Crystal X-ray Diffraction

This method provides definitive structural information, including bond lengths, angles, and intermolecular interactions.[19]

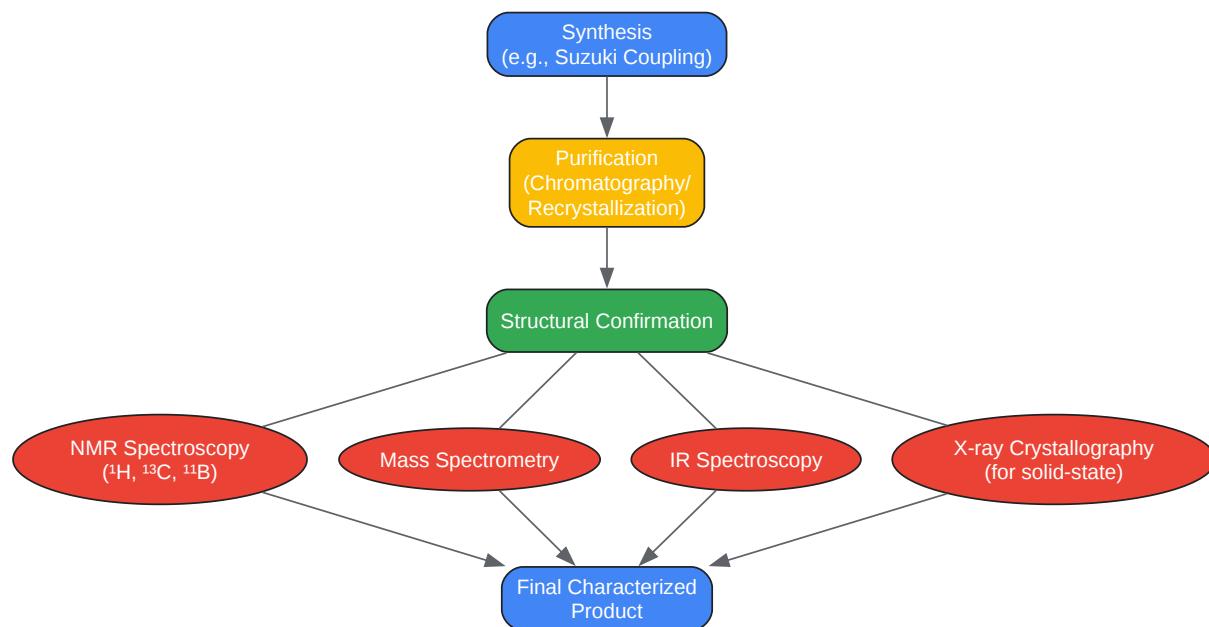
- Crystal Growth: Grow high-quality single crystals by slow evaporation of a saturated solution of the biphenyl boronic acid in a suitable solvent (e.g., water/ethanol).[5][19]
- Crystal Mounting: Select a well-formed crystal (0.1-0.5 mm) under a microscope and mount it on a goniometer head, often using a cryoloop.[19]
- Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.[19]
- Diffraction Measurement: Collect a series of diffraction images by rotating the crystal. A monochromatic X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$ ) is used.[19]
- Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structural model.[19]

## Protocol: NMR Spectroscopy

NMR is essential for confirming the structure in solution.

- Sample Preparation: Dissolve 5-10 mg of the biphenyl boronic acid in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Methanol-d<sub>4</sub>) in a 5 mm NMR tube. DMSO-d<sub>6</sub> is often preferred as it can disrupt hydrogen bonding and prevent the formation of cyclic boroxine anhydrides.[15]
- <sup>1</sup>H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard single-pulse experiment with a relaxation delay of 1-2 seconds.[15]

- $^{13}\text{C}$  NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the low natural abundance of  $^{13}\text{C}$ .[15]
- $^{11}\text{B}$  NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a broadband probe. Use a boron-free NMR tube (e.g., quartz) for best results. The chemical shifts will indicate the hybridization state of the boron atom.[16]



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Workflow for synthesis and characterization.

## Conclusion

The structural and bonding properties of biphenyl boronic acids are a direct consequence of the interplay between the  $\text{sp}^2$ -hybridized boron center, the conformational flexibility of the biphenyl backbone, and a strong propensity for forming hydrogen-bonded networks. A thorough

understanding of these features, supported by robust analytical techniques like X-ray crystallography and multinuclear NMR, is crucial for harnessing their full potential in synthesis, materials science, and the rational design of new therapeutic agents.

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- To cite this document: BenchChem. [Introduction: The Significance of Biphenyl Boronic Acids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177416#structure-and-bonding-of-biphenyl-boronic-acids]

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